molecular formula C17H9F6N5OS B10913979 3,6-diamino-N-[3,5-bis(trifluoromethyl)phenyl]-5-cyanothieno[2,3-b]pyridine-2-carboxamide

3,6-diamino-N-[3,5-bis(trifluoromethyl)phenyl]-5-cyanothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B10913979
M. Wt: 445.3 g/mol
InChI Key: UPVNCTLGJQDPRH-UHFFFAOYSA-N
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Description

3,6-diamino-N-[3,5-bis(trifluoromethyl)phenyl]-5-cyanothieno[2,3-b]pyridine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains multiple functional groups, including amino, cyano, and carboxamide groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diamino-N-[3,5-bis(trifluoromethyl)phenyl]-5-cyanothieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with a suitable thieno[2,3-b]pyridine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,6-diamino-N-[3,5-bis(trifluoromethyl)phenyl]-5-cyanothieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted thieno[2,3-b]pyridine compounds .

Scientific Research Applications

3,6-diamino-N-[3,5-bis(trifluoromethyl)phenyl]-5-cyanothieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-diamino-N-[3,5-bis(trifluoromethyl)phenyl]-5-cyanothieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The presence of trifluoromethyl groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H9F6N5OS

Molecular Weight

445.3 g/mol

IUPAC Name

3,6-diamino-N-[3,5-bis(trifluoromethyl)phenyl]-5-cyanothieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C17H9F6N5OS/c18-16(19,20)7-2-8(17(21,22)23)4-9(3-7)27-14(29)12-11(25)10-1-6(5-24)13(26)28-15(10)30-12/h1-4H,25H2,(H2,26,28)(H,27,29)

InChI Key

UPVNCTLGJQDPRH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N)C(F)(F)F

Origin of Product

United States

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